molecular formula C5H6Br2N2 B2821000 3,5-dibromo-1-ethyl-1H-pyrazole CAS No. 1596745-76-4

3,5-dibromo-1-ethyl-1H-pyrazole

Cat. No.: B2821000
CAS No.: 1596745-76-4
M. Wt: 253.925
InChI Key: WHFNRGXOYNUQPH-UHFFFAOYSA-N
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Description

Overview of Pyrazole (B372694) Chemistry and its Significance in Heterocyclic Systems

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. ijraset.com Their unique structure imparts a range of chemical properties that make them valuable building blocks in the synthesis of more complex molecules. encyclopedia.pub The pyrazole ring is found in numerous natural products and is a key scaffold in many pharmaceutical and agrochemical agents. semanticscholar.orgnih.gov The versatility of pyrazoles stems from their electronic properties and the multiple reactive sites within the ring. mdpi.com

Structural Features and Aromaticity of Pyrazoles

The pyrazole ring is a planar, five-membered aromatic system containing three carbon atoms and two adjacent nitrogen atoms. ijraset.commdpi.com It possesses a delocalized 6π-electron system, which confers its aromatic character, similar to benzene. ijraset.combeilstein-journals.org This aromaticity is a result of the participation of a lone pair of electrons from one of the nitrogen atoms in the π-system. encyclopedia.pubbeilstein-journals.org

One nitrogen atom in the pyrazole ring is described as "pyrrole-like" and is acidic, while the other is "pyridine-like" and basic. encyclopedia.pubmdpi.com This dual nature allows pyrazoles to act as both proton donors and acceptors, influencing their reactivity and interactions. mdpi.com The presence of these two nitrogen atoms also creates distinct electronic environments at the carbon positions, with C4 being more susceptible to electrophilic attack, while C3 and C5 are more prone to nucleophilic attack. mdpi.comchemicalbook.com

Importance of Halogenated and N-Substituted Pyrazoles in Chemical Synthesis

The introduction of halogen atoms and N-substituents onto the pyrazole ring significantly expands its synthetic utility. mdpi.com Halogenated pyrazoles, for instance, are versatile intermediates that can undergo a variety of transformations, including substitution and cross-coupling reactions, to introduce new functional groups. mdpi.com The halogenation of the pyrazole ring is often a critical first step in the synthesis of more complex derivatives. researchgate.net

N-substitution, particularly with alkyl groups, is another important modification. researchgate.net This not only prevents tautomerism but also influences the electronic properties and reactivity of the pyrazole ring. encyclopedia.pub N-alkylated pyrazoles are key precursors in the synthesis of a wide range of compounds with diverse applications. researchgate.net The combination of halogenation and N-substitution provides a powerful strategy for creating a diverse array of functionalized pyrazole-based molecules.

Specific Contextualization of 3,5-Dibromo-1-ethyl-1H-pyrazole within the Pyrazole Family

This compound is a specific derivative that embodies the key features of both halogenated and N-substituted pyrazoles. The presence of two bromine atoms at the 3 and 5 positions makes it a valuable precursor for further chemical modifications. These bromine atoms can be readily displaced by various nucleophiles or participate in metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at these positions.

Research Landscape and Challenges in the Study of Halogenated N-Alkylpyrazoles

The study of halogenated N-alkylpyrazoles is an active area of research, driven by their potential as intermediates in the synthesis of pharmaceuticals and other functional materials. researchgate.net A significant challenge in this field is the regioselective halogenation of the pyrazole ring. researchgate.net Typically, electrophilic halogenation occurs preferentially at the C4 position. researchgate.net Therefore, the synthesis of 3,5-dihalogenated pyrazoles often requires specific strategies, such as the use of a blocking group at the C4 position or the halogenation of a pre-functionalized pyrazole precursor. researchgate.net

Another challenge lies in the controlled and selective functionalization of the halogenated positions. Developing efficient and regioselective methods for the substitution or coupling reactions of dihalogenated pyrazoles is crucial for their effective utilization in synthesis. Researchers are continuously exploring new catalysts and reaction conditions to achieve these goals. Overcoming these challenges will further unlock the synthetic potential of halogenated N-alkylpyrazoles and enable the creation of novel and complex molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-1-ethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Br2N2/c1-2-9-5(7)3-4(6)8-9/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFNRGXOYNUQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Dibromo 1 Ethyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 3,5-dibromo-1-ethyl-1H-pyrazole, a combination of ¹H, ¹³C, and ¹⁵N NMR, supplemented by 2D NMR methods, has enabled a thorough analysis of its atomic connectivity and spatial arrangement.

Proton Nuclear Magnetic Resonance (¹H NMR) for Chemical Shift Analysis and Proton Coupling

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the ethyl group and the lone proton on the pyrazole (B372694) ring. The ethyl group protons exhibit a typical quartet and triplet pattern due to spin-spin coupling. The methylene (B1212753) protons (-CH₂) adjacent to the nitrogen atom are deshielded and appear as a quartet, while the methyl protons (-CH₃) appear as an upfield triplet. The single proton at the C4 position of the pyrazole ring gives rise to a singlet, indicating no adjacent proton neighbors.

Analysis of a related compound, 3,5-dibromo-1-ethyl-4-nitropyrazole, shows the ethyl group's methylene quartet at approximately 4.26 ppm and the methyl triplet at 1.36 ppm in DMSO-d₆. The introduction of the electron-withdrawing nitro group at the C4 position would significantly influence the chemical shift of the pyrazole proton, but the values for the ethyl group provide a reasonable estimate for the non-nitrated compound.

Table 1: Predicted ¹H NMR Chemical Shifts and Couplings

Protons Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CH₂- (ethyl) ~4.2 Quartet ~7.0
C4-H (pyrazole) ~6.5 Singlet N/A
-CH₃ (ethyl) ~1.4 Triplet ~7.0

Note: Data are estimated based on related structures and general principles of NMR spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, distinct signals are expected for the two bromine-substituted carbons (C3 and C5), the unsubstituted C4 carbon, and the two carbons of the ethyl group. The carbons attached to the bromine atoms are expected to be significantly shifted downfield. Studies on N-substituted bromopyrazoles show that the chemical shifts of the pyrazole ring carbons are sensitive to the substitution pattern. nih.gov The presence of an sp³-hybridized carbon, like in the ethyl group, attached to the N1 position influences the resonance of the pyrazole carbons. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Chemical Shift (δ, ppm)
C3 ~130
C5 ~130
C4 ~110
-CH₂- (ethyl) ~50
-CH₃ (ethyl) ~15

Note: Data are estimated based on related structures and general principles of NMR spectroscopy.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Nitrogen Environments and Tautomeric Studies

¹⁵N NMR spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms within a molecule. In pyrazoles, ¹⁵N chemical shifts are particularly sensitive to substitution, protonation, and hydrogen bonding. mdpi.com For 1-substituted pyrazoles like this compound, two distinct ¹⁵N signals are expected for the N1 and N2 atoms. The N1 atom, being directly bonded to the ethyl group, will have a chemical shift characteristic of a substituted pyrazole nitrogen, while the N2 atom's chemical shift will reflect its position adjacent to two brominated carbons. As this compound is N-substituted, it does not exhibit the annular tautomerism often studied in NH-pyrazoles using ¹⁵N NMR. mdpi.com

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the C4, methylene, and methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected between the ethyl protons and the N1-linked C5 carbon, as well as between the C4 proton and the C3 and C5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of atoms. For this molecule, NOESY could show correlations between the protons of the ethyl group and the C5-Br part of the pyrazole ring, confirming the N1-substitution regiochemistry.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands. These include C-H stretching vibrations for the aliphatic ethyl group and the aromatic-like pyrazole ring, C-N stretching vibrations within the pyrazole ring, and C-Br stretching vibrations at lower frequencies. The absence of a broad N-H stretching band would confirm the N1-substitution. For comparison, the NIST WebBook provides IR spectra for related compounds like 3,5-dimethylpyrazole, which shows characteristic bands for C-H and ring vibrations. nist.gov

Table 3: Predicted IR Absorption Bands

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
C-H (pyrazole ring) Stretching ~3100
C-H (ethyl group) Stretching 2850-3000
C=N, C=C (pyrazole ring) Stretching 1400-1600
C-N (pyrazole ring) Stretching 1200-1300
C-Br Stretching 500-600

Note: Data are estimated based on characteristic vibrational frequencies.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of a molecule. The molecular weight of this compound is 253.92 g/mol . chem-soc.sisigmaaldrich.com The mass spectrum would show a molecular ion peak (M⁺) cluster with a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition of C₅H₆Br₂N₂.

The fragmentation pattern would likely involve the loss of the ethyl group (a loss of 29 mass units) and potentially the sequential loss of bromine atoms. The fragmentation of a related nitrated compound, 3,5-dibromo-1-ethyl-4-nitropyrazole, showed a molecular ion peak at m/z 297. For the target compound, the primary fragmentation pathways would be key to confirming the structure.

Table 4: Compound Names Mentioned

Compound Name
This compound
3,5-dibromo-1-ethyl-4-nitropyrazole

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide an unambiguous determination of the molecular structure of this compound, assuming a suitable single crystal can be obtained.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons of the atoms in the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a detailed electron density map of the molecule can be constructed. This map allows for the precise determination of atomic positions, bond lengths, bond angles, and torsion angles.

A hypothetical data table derived from such an analysis for this compound would include the following parameters:

ParameterHypothetical Data from X-ray Crystallography
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
a (Å)Determined value
b (Å)Determined value
c (Å)Determined value
α (°)90
β (°)Determined value
γ (°)90
Volume (ų)Calculated value
Z (molecules per cell)e.g., 4
Calculated Density (g/cm³)Calculated value

Furthermore, X-ray crystallography would elucidate the crystal packing, revealing the nature and geometry of intermolecular interactions such as halogen bonding (involving the bromine atoms), van der Waals forces, and potential weak C-H···N or C-H···Br hydrogen bonds. These interactions are crucial in governing the physical properties of the solid-state material.

Other Complementary Spectroscopic and Analytical Techniques

In conjunction with X-ray crystallography, or in its absence if suitable crystals cannot be grown, a suite of other spectroscopic and analytical techniques is essential for a thorough characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique would provide information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see signals corresponding to the ethyl group (a triplet and a quartet) and a singlet for the proton on the pyrazole ring. The chemical shifts of these signals would be indicative of the electronic environment created by the bromine atoms and the pyrazole ring.

¹³C NMR: This would reveal the number of chemically distinct carbon atoms in the molecule. The spectrum would show signals for the two carbons of the ethyl group and the three carbons of the pyrazole ring. The chemical shifts of the carbon atoms bonded to the bromine atoms would be significantly affected.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide a highly accurate molecular weight, confirming the elemental composition (C₅H₆Br₂N₂). The isotopic pattern of the molecular ion peak would be characteristic of a compound containing two bromine atoms.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. Key vibrational modes for this compound would include C-H stretching and bending vibrations for the ethyl group and the pyrazole ring, C=N and N-N stretching vibrations of the pyrazole ring, and C-Br stretching vibrations.

A hypothetical summary of the expected data from these complementary techniques is presented below:

TechniqueExpected Observations for this compound
¹H NMR Signals for the ethyl group (CH₃ triplet, CH₂ quartet) and a singlet for the C4-H of the pyrazole ring. Chemical shifts would be influenced by the electronegative bromine atoms.
¹³C NMR Distinct signals for the carbons of the ethyl group and the pyrazole ring. The C3 and C5 carbons bonded to bromine would have characteristic chemical shifts.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of C₅H₆Br₂N₂ (253.92 g/mol ). A characteristic isotopic pattern due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) would be observed.
Infrared (IR) Spectroscopy Absorption bands corresponding to C-H, C=N, N-N, and C-Br stretching and bending vibrations.

Reactivity and Chemical Transformations of 3,5 Dibromo 1 Ethyl 1h Pyrazole

Reactivity at the Bromine Centers

The two bromine atoms at positions 3 and 5 of the pyrazole (B372694) ring are the primary sites of reactivity, enabling a variety of cross-coupling and substitution reactions.

Carbon-Carbon Coupling Reactions (e.g., Suzuki, Stille, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the bromine-substituted positions of the pyrazole core.

The Suzuki-Miyaura coupling reaction allows for the introduction of aryl and other organic groups by reacting 3,5-dibromo-1-ethyl-1H-pyrazole with organoboronic acids or their esters in the presence of a palladium catalyst and a base. researchgate.netrsc.org This reaction is known for its mild conditions and tolerance of various functional groups. rsc.org While highly effective for creating C-C bonds, competing debromination can sometimes be observed as a side reaction. smolecule.com

The Stille coupling provides another avenue for carbon-carbon bond formation, utilizing organotin reagents. libretexts.org This reaction is noted for its broad scope, accommodating a wide variety of electrophiles and nucleophiles, and the air stability of the organotin reagents. libretexts.org The general mechanism involves oxidative addition of the dibromopyrazole to a palladium(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product. libretexts.orguwindsor.ca

The Sonogashira coupling is employed to introduce alkyne moieties onto the pyrazole ring. wikipedia.org This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base to couple terminal alkynes with the bromo-positions of the pyrazole. wikipedia.orglibretexts.org The reaction is valued for its ability to be conducted under mild conditions, often at room temperature. wikipedia.org

Table 1: Overview of Carbon-Carbon Coupling Reactions
ReactionCoupling PartnerCatalyst SystemKey Features
Suzuki-Miyaura Organoboronic acids/estersPd catalyst, BaseMild conditions, functional group tolerance. researchgate.netrsc.org
Stille Organotin reagentsPd catalystBroad scope, air-stable reagents. libretexts.org
Sonogashira Terminal alkynesPd catalyst, Cu(I) co-catalyst, BaseMild conditions, synthesis of alkynylpyrazoles. wikipedia.orglibretexts.org

Nucleophilic Displacement by Heteroatoms (e.g., O-, N-, S-Nucleophiles)

The bromine atoms on the pyrazole ring can be displaced by various heteroatom nucleophiles, such as alkoxides, amines, and thiolates, to introduce new functional groups. For instance, reactions with sodium alcoholates can introduce alkoxy groups, while reactions with primary amines can lead to the formation of amino-substituted pyrazoles. researchgate.net The reactivity of the pyrazole ring is influenced by the electronic properties of the substituents and the reaction conditions.

Bromine-Lithium Exchange and Subsequent Electrophilic Quenching

Treatment of this compound with strong organolithium bases, such as n-butyllithium, at low temperatures can induce a bromine-lithium exchange. smolecule.com This process generates a highly reactive lithiated pyrazole intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide array of substituents onto the pyrazole ring. The regioselectivity of the exchange can be influenced by steric and electronic factors. researchgate.netmdpi.com

Reductive Dehalogenation Reactions

In some instances, particularly during certain catalytic processes, reductive dehalogenation can occur, leading to the removal of one or both bromine atoms and their replacement with hydrogen. google.com This can be an undesired side reaction in cross-coupling reactions but can also be utilized synthetically to produce monobrominated or fully dehalogenated pyrazoles.

Transformations Involving the N1-Ethyl Group

The N1-ethyl group is generally stable under many reaction conditions used to modify the pyrazole ring. However, certain transformations can potentially involve this group. For instance, strong oxidizing conditions might lead to oxidation of the ethyl group. Additionally, while not a common strategy for this specific compound, N-dealkylation reactions are known in pyrazole chemistry, which could potentially remove the ethyl group under specific, often harsh, conditions. Photochemical reactions have also been shown to induce transformations in N-alkylated pyrazoles, leading to ring isomerization. researchgate.net

Selective Functionalization of the Ethyl Moiety

While direct functionalization of the N-ethyl group of this compound is not extensively documented in the literature, analogous reactions on related N-alkyl pyrazoles suggest that this moiety can be chemically modified. A notable example is the synthesis of 3,5-dibromo-1-(2'-hydroxyethyl)-4-nitropyrazole, which involves the hydroxyethylation of the corresponding N-unsubstituted pyrazole. google.comgoogle.com This indicates that functional groups can be introduced onto the N-alkyl chain.

One potential pathway for the selective functionalization of the ethyl group is through hydroxylation. For instance, the reaction of 3,5-dibromo-4-nitropyrazole with 1-bromo-2-hydroxyethane in the presence of sodium hydride in N,N-dimethylformamide yields 3,5-dibromo-1-(2'-hydroxyethyl)-4-nitropyrazole. google.com This process suggests that an ethyl group could be similarly introduced and subsequently functionalized, for example, through oxidation of a terminal methyl group or by introducing a leaving group that can be substituted.

Further transformations of the resulting hydroxyl group could lead to a variety of derivatives. For example, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to a better leaving group for subsequent nucleophilic substitution reactions.

Starting MaterialReagent(s)ProductNotes
3,5-dibromo-4-nitropyrazole1-bromo-2-hydroxyethane, NaH, DMF3,5-dibromo-1-(2'-hydroxyethyl)-4-nitropyrazoleDemonstrates the feasibility of introducing a functionalized alkyl group onto the pyrazole nitrogen. google.com

Oxidation and Reduction Reactions of the Pyrazole Nucleus

Reduction of the pyrazole nucleus is also challenging. However, the bromine atoms on the ring can be susceptible to reduction. Catalytic hydrogenation is a common method for the reduction of various functional groups, and it has been used to reduce other substituents on the pyrazole ring, such as nitro groups. google.com It is conceivable that under specific catalytic conditions, the C-Br bonds could be reduced to C-H bonds. For example, reduction of 5-benzylamino-3-bromo-1-(2'-hydroxyethyl)-4-nitropyrazole via catalytic hydrogenation leads to the reduction of the nitro group and cleavage of the benzyl (B1604629) group. cir-safety.org

The electrochemical behavior of pyrazoles has also been investigated, with studies showing that electrooxidation can lead to functionalization of the pyrazole ring. mdpi.com

Reaction TypeReagent(s)Potential Product(s)Notes
OxidationKMnO₄1-(Carboxymethyl)-3,5-dibromo-1H-pyrazoleBased on general oxidation of N-alkyl pyrazoles. rrbdavc.org
ReductionCatalytic Hydrogenation (e.g., Pd/C)1-Ethyl-1H-pyrazolePotential for debromination, though conditions would need to be optimized.
ElectrooxidationAnodic OxidationFunctionalized pyrazole derivativesA modern approach to pyrazole functionalization. mdpi.com

Rearrangement Reactions (e.g., Thiirane-Thietane Rearrangements in Analogous Systems)

Rearrangement reactions provide a powerful tool for the synthesis of novel heterocyclic systems. In systems analogous to this compound, interesting rearrangements have been observed. A notable example is the thiirane-thietane rearrangement.

The reaction of 2-chloromethylthiirane with 3,5-dibromo-4-nitropyrazole in an aqueous medium leads to the formation of 3,5-dibromo-4-nitro-1-(thietan-3-yl)-1H-pyrazole. cir-safety.orgresearchgate.net This transformation proceeds through a thiirane-thietane rearrangement. In contrast, when the reaction is carried out in an aprotic solvent like acetonitrile, the product is the corresponding thiiranylmethyl-substituted pyrazole. cir-safety.orgresearchgate.net This solvent-dependent selectivity highlights the subtle factors that can influence the reaction pathway. Although this example involves a nitrated pyrazole, it demonstrates the potential for such rearrangements in related dibrominated pyrazole systems.

ReactantSolventProductReaction Type
3,5-dibromo-4-nitropyrazole and 2-chloromethylthiiraneWater3,5-dibromo-4-nitro-1-(thietan-3-yl)-1H-pyrazoleThiirane-thietane rearrangement cir-safety.orgresearchgate.net
3,5-dibromo-4-nitropyrazole and 2-chloromethylthiiraneAcetonitrile3,5-dibromo-4-nitro-1-(thiiran-2-ylmethyl)-1H-pyrazoleNucleophilic substitution cir-safety.orgresearchgate.net

Pathways for Further Functionalization and Derivatization

The presence of two bromine atoms on the pyrazole ring of this compound opens up numerous possibilities for further functionalization and the creation of a diverse range of derivatives.

The introduction of carboxylic acid groups into the pyrazole ring is a valuable transformation, as the resulting dicarboxylic derivatives can serve as building blocks for more complex molecules, such as metal-organic frameworks. Current time information in Bangalore, IN. Several methods exist for the carboxylation of pyrazoles.

One approach involves the direct carboxylation of pyrazole derivatives. For example, bis(pyrazol-1-yl)alkanes can be carboxylated using oxalyl chloride to yield dicarboxylic acid derivatives. Current time information in Bangalore, IN. Another method is the oxidation of alkyl or formyl groups already present on the pyrazole ring. Current time information in Bangalore, IN. Furthermore, halogen-metal exchange followed by reaction with carbon dioxide is a common strategy for introducing carboxylic acid groups. Given the two bromine atoms in this compound, a double halogen-metal exchange followed by quenching with CO₂ could potentially yield 1-ethyl-1H-pyrazole-3,5-dicarboxylic acid. The synthesis of pyrazole-3,4-dicarboxylic acid derivatives has been reported through the hydrolysis and oxidation of corresponding formyl esters.

Starting MaterialReagent(s)ProductReference(s)
Bis(pyrazol-1-yl)alkanes1. Oxalyl chloride; 2. H₂OBis(pyrazol-1-yl)alkane-dicarboxylic acids Current time information in Bangalore, IN.
1-Aryl-4-formyl-1H-pyrazole-3-carboxylic esters1. Alkaline hydrolysis; 2. H₂O₂1-Aryl-1H-pyrazole-3,4-dicarboxylic acids
3,5-Dimethyl-1H-pyrazoleKMnO₄, H₂O, 70-90°C1H-Pyrazole-3,5-dicarboxylic acid hyphadiscovery.com

The conversion of the bromo substituents in this compound to nitrile groups represents a valuable synthetic transformation, as nitriles can be further elaborated into a variety of functional groups, including carboxylic acids, amines, and amides.

Palladium-catalyzed cyanation is a well-established method for the conversion of aryl and heteroaryl halides to their corresponding nitriles. This reaction has been successfully applied to bromopyrazoles. mdpi.com A general and practical method for the cyanation of (hetero)aryl chlorides and bromides uses K₄[Fe(CN)₆]·3H₂O as a non-toxic cyanide source with a palladium catalyst. organic-chemistry.org This methodology is applicable to a wide range of heterocyclic halides, including those with free N-H groups, suggesting it would be effective for the cyanation of this compound to produce 1-ethyl-1H-pyrazole-3,5-dicarbonitrile.

SubstrateCyanide SourceCatalyst SystemProductReference(s)
4-BromopyrazoleZinc [¹⁴C]cyanide-4-Cyanopyrazole-[¹⁴C] mdpi.com
(Hetero)aryl bromidesK₄[Fe(CN)₆]·3H₂OPalladacycle catalysts(Hetero)aryl nitriles organic-chemistry.org

The nitrogen atoms of the pyrazole ring can be alkylated to form N-quaternized pyrazolium (B1228807) salts. These ionic compounds have applications in various fields, including as ionic liquids and as precursors for N-heterocyclic carbenes.

The N-alkylation of N-substituted pyrazoles, such as this compound, can be achieved by reaction with an alkylating agent, such as an alkyl halide or an alkyl sulfate (B86663). rrbdavc.org For example, the reaction of 3,5-dimethyl-l-undecyl-pyrazole with dimethyl sulfate yields 2,3,5-trimethyl-l-undecyl-pyrazolium methosulfate. researchgate.net Similarly, the reaction of 1-hexadecyl-3,5-dimethyl-pyrazole with ethyl bromide produces 2-ethyl-l-hexadecyl-3,5-dimethyl-pyrazolium bromide. researchgate.net These examples demonstrate the general applicability of this reaction for the synthesis of pyrazolium salts from N-substituted pyrazoles. Therefore, reacting this compound with an ethylating agent like ethyl iodide or diethyl sulfate would be expected to yield 3,5-dibromo-1,2-diethyl-1H-pyrazolium salts.

N-Substituted PyrazoleAlkylating AgentProduct (Pyrazolium Salt)Reference(s)
3,5-dimethyl-l-undecyl-pyrazoleDimethyl sulfate2,3,5-trimethyl-l-undecyl-pyrazolium methosulfate researchgate.net
1-hexadecyl-3,5-dimethyl-pyrazoleEthyl bromide2-ethyl-l-hexadecyl-3,5-dimethyl-pyrazolium bromide researchgate.net
N-alkyl pyrazoleAlkyl halideN-1,N-2-dialkylpyrazolium salt rrbdavc.org

Computational and Theoretical Investigations of 3,5 Dibromo 1 Ethyl 1h Pyrazole

Quantum Chemical Studies (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of 3,5-dibromo-1-ethyl-1H-pyrazole. These methods allow for the calculation of various molecular properties that are difficult to determine experimentally.

Geometry Optimization and Conformational Analysis

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in the this compound molecule. By optimizing the geometry, researchers can predict bond lengths, bond angles, and dihedral angles. For similar pyrazole (B372694) derivatives, DFT calculations have been successfully used to refine crystal structures and validate geometric parameters, with low R-values indicating high confidence in the predicted structures. These computational models can also explore different conformations of the ethyl group relative to the pyrazole ring to identify the lowest energy conformer.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap Energies

The electronic properties of this compound are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability.

For pyrazole derivatives, the HOMO is often localized on the pyrazole ring and any electron-donating substituents, while the LUMO is typically found on the pyrazole ring and any electron-withdrawing groups. researchgate.netresearchgate.netunar.ac.id In the case of this compound, the bromine atoms, being electron-withdrawing, are expected to influence the energy and distribution of these orbitals. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net For a related compound, 4-(3-bromopropyl)-3,5-dimethyl-1H-pyrazole, the HOMO-LUMO gap was calculated to be approximately 4.5 eV, indicating moderate reactivity.

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for a Related Pyrazole Derivative

ParameterValue
HOMO EnergyLocalized on pyrazole ring and bromine atom
LUMO EnergyDominated by σ* orbitals of the C–Br bond
HOMO-LUMO Gap~4.5 eV

This data is for the related compound 4-(3-bromopropyl)-3,5-dimethyl-1H-pyrazole and serves as an illustrative example.

Molecular Electrostatic Potential (MEP) Analysis for Reactive Site Identification

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

For pyrazole systems, the regions around the nitrogen atoms typically show negative potential (red and yellow), indicating they are susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, regions with positive potential (blue) are prone to nucleophilic attack. researchgate.netresearchgate.net In this compound, the bromine atoms would create regions of positive potential (a "sigma-hole"), making them potential sites for halogen bonding interactions. The MEP analysis helps in understanding the molecule's interaction with other chemical species. researchgate.netacs.org

Natural Bonding Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.defaccts.de It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified by second-order perturbation theory. tandfonline.com These interactions, often referred to as hyperconjugation, contribute to the stability of the molecule.

In pyrazole derivatives, NBO analysis can reveal the nature of the bonds, the hybridization of the atoms, and the extent of electron delocalization within the pyrazole ring and between the ring and its substituents. researchgate.netnih.gov This analysis is also crucial for understanding intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties and crystal packing. nih.gov

Prototropic Tautomerism and Isomerism of Pyrazole Systems

Tautomerism is a significant feature of pyrazole chemistry, where the migration of a proton can lead to different structural isomers. mdpi.com

Theoretical Prediction of Tautomeric Equilibria in Various Phases

For unsubstituted or certain substituted pyrazoles, prototropic tautomerism involves the movement of a proton between the two nitrogen atoms of the pyrazole ring. mdpi.comnih.govepfl.ch However, in the case of this compound, the presence of the ethyl group at the N1 position prevents this type of annular tautomerism.

Theoretical studies on related pyrazole systems have shown that the relative stability of different tautomers can be influenced by the nature and position of substituents, as well as the surrounding medium (gas phase vs. solution). mdpi.comresearchgate.net For instance, in 4-bromo-1H-pyrazoles, DFT calculations have shown that the 3-bromo tautomer is generally more stable than the 5-bromo tautomer. researchgate.net While this compound itself does not exhibit prototropic tautomerism, understanding these principles is essential for predicting the behavior of related pyrazole compounds that may be formed in reactions or as impurities.

Energy Barriers and Kinetics of Proton Transfer Processes

Proton transfer is a fundamental process in the chemistry of N-heterocycles like pyrazoles, influencing their tautomeric equilibria and reactivity. Computational studies are crucial for determining the energy barriers and reaction kinetics associated with these transfers.

Theoretical calculations for pyrazole derivatives often model both single-proton transfers (intramolecular) and multiple-proton transfers, such as the double-proton transfer in pyrazole dimers. researchgate.net For single-proton transfer, activation energies can be quite high, with calculated values in the range of 45 to 54 kcal/mol for various substituted pyrazoles. researchgate.net The process is often facilitated by solvent molecules, which can lower the energy barrier by forming hydrogen-bonded bridges. mdpi.com For instance, studies on pyrazole tautomerism have shown that the presence of water molecules significantly reduces the activation energy, with optimal stabilization provided by a two-water-molecule bridge. mdpi.com

In the solid state or in aggregates, proton transfer can occur between molecules. For pyrazole dimers, the double proton transfer reaction has a considerably lower activation energy, calculated to be in the range of 11.4–15.0 kcal/mol. researchgate.net In crystalline systems of related compounds like dihalogenated 1,2,4-triazoles, which also form cyclic structures, the kinetics of triple proton transfer have been analyzed. researchgate.net The barrier heights for these concerted transfers are shown to increase as the distance between the nitrogen atoms involved in the hydrogen bonds increases. researchgate.net For some pyrazole-based proton conductors, the energy barrier for proton transfer within a double-well hydrogen bond has been determined to be approximately 0.15 eV. rsc.org

Table 1: Calculated Activation Energies for Proton Transfer in Pyrazole Systems

Transfer Process System Computational Method Activation Energy (kcal/mol) Reference
Single Proton Transfer Substituted Pyrazoles (Monomer) B3LYP/MP2 45.7 - 54.0 researchgate.net
Double Proton Transfer Substituted Pyrazoles (Dimer) DFT/MP2 11.4 - 15.0 researchgate.net
Triple Proton Transfer 3,5-dimethylpyrazole (Trimer) N/A N/A researchgate.net
Proton Flip Pyrazole Cation DFT 1.17 eV (~27 kcal/mol) rsc.org

Note: Data is for related pyrazole systems and serves as an illustration of typical energy values.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic parameters, which aids in the structural elucidation and characterization of molecules.

Vibrational Frequencies: DFT calculations, commonly using the B3LYP functional, can accurately predict the vibrational spectra (FT-IR and Raman) of pyrazole derivatives. iu.edu.saderpharmachemica.com The calculated harmonic vibrational frequencies are often scaled to correct for anharmonicity and method limitations, showing good correlation with experimental data. derpharmachemica.comphyschemres.org Analysis of the Potential Energy Distribution (PED) allows for the precise assignment of vibrational modes, such as C-H, C=C, and C-N stretching and bending vibrations within the pyrazole ring and its substituents. mdpi.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts (¹H and ¹³C) of pyrazole compounds. researchgate.net These theoretical predictions are valuable for assigning signals in experimental spectra, especially for complex structures or tautomeric mixtures. nih.gov Studies on substituted pyrazoles have shown that ¹³C-NMR chemical shifts at positions 3 and 5 are particularly sensitive to the tautomeric form present. nih.gov Furthermore, computational models have been developed to correlate calculated NMR shifts with the regioselectivity of electrophilic substitution reactions, where the site with the lowest predicted chemical shift often corresponds to the reactive position. acs.org

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Substituted Pyrazole

Vibrational Assignment Experimental Frequency (cm⁻¹) Calculated Frequency (cm⁻¹) Reference
N=N stretch 1427 1428 derpharmachemica.com
C-N stretch 1172 1169 derpharmachemica.com
C-H out-of-plane bend 759 764 derpharmachemica.com
C=C stretch 1597 1580 derpharmachemica.com

Note: Data is for (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole and demonstrates the typical accuracy of DFT calculations. derpharmachemica.com

Elucidation of Reaction Mechanisms through Computational Modeling

Theoretical modeling is instrumental in mapping out the reaction pathways and understanding the mechanisms of chemical transformations involving pyrazoles. By calculating the geometries and energies of reactants, transition states, and products, a complete reaction energy profile can be constructed. researchgate.net

For example, computational studies on the formation of pyrazole carbamic acids from pyrazole and CO₂ have detailed a single-step mechanism that involves the nucleophilic attack of a pyrazole nitrogen on the carbon of CO₂, followed by a hydrogen atom transfer. researchgate.net The analysis of the Intrinsic Reaction Coordinate (IRC) confirms that the calculated transition state connects the reactants and products. researchgate.net Such studies can also evaluate the role of assisting molecules, like solvents, which can lower activation energies by facilitating proton transfer through a less strained, six-membered ring transition state. researchgate.net

Computational methods are also applied to predict reactivity and regioselectivity. For electrophilic aromatic substitution on pyrazole rings, DFT can be used to calculate properties like HOMO (Highest Occupied Molecular Orbital) distributions and electrostatic potentials to identify the most likely sites of attack. acs.org

Studies on Intermolecular Interactions and Crystal Packing Theory

The arrangement of molecules in the solid state is governed by a network of intermolecular interactions. For halogenated compounds like this compound, halogen bonding is a significant directional interaction that influences crystal packing, alongside more conventional hydrogen bonds and van der Waals forces. mdpi.combohrium.com

Table 3: Common Intermolecular Interactions in Halogenated Pyrazole Crystals

Interaction Type Description Typical Distance Reference
Hydrogen Bond (N-H···N) Connects pyrazole units into motifs like dimers, trimers, catemers. N/A mdpi.com
Halogen Bond (C-I···O) Interaction between iodine and an oxygen atom. 2.993 Å mdpi.com
Halogen Bond (C-Br···O) Interaction between bromine and an oxygen atom. N/A mdpi.com
π-π Stacking Stacking between pyrazole rings in an associate. 3.507 Å nih.gov
C-H···π Interaction Interaction between a C-H bond and a pyrazole ring. N/A mdpi.com

Applications in Materials Science and Advanced Chemical Systems

Precursors for the Synthesis of Novel Materials with Tailored Properties

The strategic placement of reactive bromine atoms on the pyrazole (B372694) ring makes 3,5-dibromo-1-ethyl-1H-pyrazole a valuable precursor for a variety of novel materials. The bromine atoms can serve as leaving groups in cross-coupling reactions, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

For instance, derivatives of this compound, such as 3,5-dibromo-1-ethyl-4-nitropyrazole, have been synthesized and utilized as intermediates. google.com The synthesis of this particular derivative involves the alkylation of 3,5-dibromo-4-nitropyrazole with ethyl sulfate (B86663). google.com This nitro-substituted compound can then undergo further chemical transformations, highlighting the role of the 3,5-dibromo-1-ethyl-pyrazole core as a foundational building block. The ability to selectively functionalize the pyrazole ring at different positions allows for the precise tuning of the electronic and steric properties of the final material. This control is crucial for designing materials with specific characteristics for applications in fields such as electronics, photonics, and catalysis.

Applications in Polymer Chemistry

The utility of pyrazole derivatives extends into the realm of polymer chemistry, where they can act as both catalysts and monomers for the creation of functionalized polymers.

Role as Catalysts in Copolymerization Reactions

While research specifically detailing this compound as a catalyst is emerging, the broader class of 3,5-dibromo-1H-pyrazoles has been identified as effective solid catalysts in copolymerization reactions. smolecule.comchemicalbook.com The presence of the bromine atoms and the nitrogen atoms in the pyrazole ring are believed to contribute to the catalytic activity. The ethyl group at the N1 position in this compound can influence the solubility and interaction of the catalyst with the monomer substrates, potentially impacting the reaction kinetics and the properties of the resulting polymer. These catalysts can enhance the formation of polymers and influence their final properties. smolecule.com

Synthesis of Functionalized Polymers with Specific Characteristics

This compound can also serve as a monomer or a functionalizing agent in the synthesis of specialized polymers. The bromine atoms provide reactive sites for polymerization or for grafting onto existing polymer chains. This allows for the incorporation of the pyrazole moiety into the polymer structure, imparting specific characteristics. For example, polymers containing pyrazole units have been synthesized with functional groups like ethyl and hydroxyl groups. chemicalbook.com The incorporation of the 3,5-dibromo-1-ethyl-pyrazole unit could lead to polymers with enhanced thermal stability, altered solubility, or specific coordination sites for metal ions, opening up possibilities for their use in membranes, coatings, and as specialty plastics.

Design and Exploration of Non-Linear Optical (NLO) Materials

The development of materials with non-linear optical (NLO) properties is crucial for applications in telecommunications, optical data storage, and photonics. researchgate.net Pyrazole derivatives have shown significant promise in this area due to their versatile electronic properties. nih.gov

Structure-Property Relationships for Pyrazole-Based NLO Chromophores

The NLO response of a molecule is intrinsically linked to its electronic structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. In pyrazole-based NLO chromophores, the pyrazole ring can act as a part of the conjugated bridge or be functionalized with donor and acceptor groups.

Table of Representative Pyrazole-Based NLO Chromophores and their Properties
Chromophore StructureKey FeaturesNLO Property InvestigatedReference
Ferrocenyl-pyrazole derivativesFerrocene as a strong electron donor linked to an acceptor via a pyrazole-containing bridge.First-order hyperpolarizability (β) washington.edu
Pyrazole-thiophene amidesPyrazole and thiophene (B33073) rings forming a conjugated system with amide linkage.Second-order NLO response mdpi.com
N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylatesVaried N-substituents on the pyrazole ring with phenyl and ethyl carboxylate groups.Optical nonlinearity nih.gov

Tuning Optoelectronic Properties for Advanced Devices

The ability to tune the optoelectronic properties of materials is fundamental for the development of advanced devices like organic light-emitting diodes (OLEDs) and solar cells. google.comcore.ac.uk Pyrazole derivatives are attractive in this context due to the tunability of their electronic energy levels (HOMO and LUMO) through chemical modification. mdpi.com

By strategically modifying the substituents on the pyrazole ring, it is possible to control the bandgap and charge transport properties of the resulting materials. For instance, the introduction of different aryl groups onto a pyrazole-thiophene amide structure has been shown to modulate the NLO response. mdpi.com Similarly, incorporating this compound into larger conjugated systems would influence the HOMO-LUMO gap, which is a critical parameter for determining the emission color in OLEDs or the absorption spectrum in photovoltaic devices. The ethyl group can also play a role in modifying the solid-state packing and morphology of thin films, which are crucial factors for device performance. Research into carbazole-based host materials for phosphorescent OLEDs has demonstrated that the precise arrangement of different heterocyclic units, including pyrazoles, is key to achieving high quantum efficiencies. mdpi.com The exploration of this compound and its derivatives in this context could lead to the development of new materials for next-generation optoelectronic applications.

Investigation of Electroluminescent Properties for Organic Light-Emitting Diodes (OLEDs)

While direct studies on the electroluminescent properties of this compound are not extensively documented, the broader class of pyrazole and pyrazoline derivatives has shown considerable promise for applications in organic light-emitting diodes (OLEDs). nih.gov Pyrazole-containing compounds have been successfully incorporated as ligands in highly efficient phosphorescent metal complexes and as building blocks for host materials. mdpi.commdpi.com

The fundamental structure of this compound, featuring a robust heterocyclic core, makes it a viable candidate for inclusion in OLED materials. Pyrazoline derivatives, which share a similar five-membered ring structure, have been noted for their strong fluorescence in the solid state, a critical property for emissive layers in OLEDs. nih.gov The functionalization of the pyrazole ring, in this case with bromine atoms, can be used to tune the electronic and photophysical properties of the resulting materials. These halogen atoms can influence the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is essential for designing materials with specific emission colors and for facilitating charge injection and transport.

In the context of phosphorescent OLEDs (PhOLEDs), which can achieve theoretical internal quantum efficiencies of 100%, heavy metal complexes containing organic ligands are essential. google.com Pyrazole derivatives are frequently used as ligands for metals like iridium(III) and europium(III). mdpi.com The nitrogen atoms of the pyrazole ring provide strong coordination sites for the metal center. It is plausible that this compound could serve as a ligand in such complexes, where the bromine atoms could further enhance spin-orbit coupling, facilitating the intersystem crossing necessary for phosphorescence.

Ligand Design in Coordination Chemistry

The pyrazole scaffold is a cornerstone in coordination chemistry due to its versatile binding modes and the stability of the resulting metal complexes.

Utilization of Pyrazole Derivatives as Ligands for Metal Complexes

Pyrazole derivatives are well-established as effective ligands for a wide array of transition metals, including copper, cobalt, nickel, zinc, and silver. mdpi.comresearchgate.netresearchgate.net They typically coordinate to metal ions through the pyridine-like sp²-hybridized nitrogen atom (N2). In the case of this compound, the presence of an ethyl group at the N1 position precludes the deprotonation and bridging coordination modes often seen with 1H-pyrazoles. Therefore, it is expected to function primarily as a monodentate ligand.

The coordination of this ligand to a metal center can lead to the formation of discrete molecular complexes with various geometries, such as square planar or octahedral, depending on the metal ion and the presence of other ancillary ligands. mdpi.com The two bromine atoms at the 3 and 5 positions are significant electron-withdrawing groups. Their presence modifies the electron density of the pyrazole ring, thereby influencing the donor strength of the coordinating nitrogen atom and the stability of the resulting metal complex. These halogen substituents can also serve as sites for secondary interactions, such as halogen bonding, which can direct the assembly of complexes in the solid state.

The table below summarizes various metal complexes formed with pyrazole-based ligands, illustrating the versatility of this class of compounds in coordination chemistry.

Metal IonCoordinated Pyrazole-Based Ligand TypeResulting Complex Application/FeatureReference
Copper(II) Bis(pyrazol-1-yl)methaneCatalytic oxidation researchgate.net
Copper(I), Silver(I) Substituted PyrazolateLuminescent cyclic trinuclear complexes mdpi.com
Iridium(III) Pyrazole-pyridine-phenyl chelatePhosphorescent OLEDs jst.go.jp
Europium(III) Fluorinated pyrazole-carboxylic acidRed photoluminescent materials mdpi.com
Nickel(II) Bis(2-methoxyethyl)amine and pyrazoleSynthesis of novel complexes rsc.org

Construction of Metal-Organic Frameworks (MOFs) for Diverse Applications

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Pyrazole-based ligands are attractive for MOF synthesis due to their rigidity and defined coordination vectors. cardiff.ac.uk While this compound itself is a monodentate ligand and cannot form a framework alone, it can be incorporated into larger, multitopic linkers designed for MOF construction.

For instance, a linker could be synthesized where two this compound units are attached to a central aromatic core. The resulting multitopic ligand could then be reacted with metal nodes to form a stable, porous framework. The bromine atoms within the MOF pores would introduce specific functionalities. They could act as halogen bond donors, creating specific binding sites for the selective adsorption of guest molecules, a principle utilized in applications like gas separation and storage. researchgate.netmdpi.com The hydrophobic nature of the brominated rings could also be harnessed to create water-stable MOFs, which is a critical requirement for many real-world applications, such as CO₂ capture from humid flue gas. cardiff.ac.uk

Supramolecular Assembly and Self-Organization

The arrangement of molecules in the solid state is dictated by a complex interplay of non-covalent interactions. For this compound, the dominant forces are expected to be halogen bonds and weak hydrogen bonds.

Characterization of Hydrogen Bonding Networks in the Solid State

In unsubstituted 1H-pyrazoles, the primary supramolecular interaction is the N-H···N hydrogen bond, which leads to the formation of well-defined assemblies such as dimers, trimers, and catemeric chains. mdpi.com However, in this compound, the N1 position is substituted with an ethyl group, removing the strong hydrogen bond donor (N-H).

Consequently, the crystal packing will be directed by weaker interactions. These can include weak C-H···N hydrogen bonds, where a C-H bond from an ethyl group or the pyrazole ring interacts with the non-coordinating N2 atom of an adjacent molecule. Additionally, C-H···Br interactions are possible. While weaker than conventional hydrogen bonds, these interactions are known to play a significant role in the stabilization of crystal lattices. The collective effect of multiple weak hydrogen bonds can lead to highly ordered three-dimensional structures.

Principles of Crystal Engineering and Directed Self-Assembly

Crystal engineering relies on the predictable nature of intermolecular interactions to design solids with desired structures and properties. For halogenated molecules like this compound, halogen bonding is a powerful tool for directed self-assembly. nih.gov

A halogen bond is a non-covalent interaction where a halogen atom (X) acts as an electrophilic species, interacting with a nucleophile (e.g., a lone pair on a nitrogen or oxygen atom, or a π-system). This electrophilicity arises from a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the C-X covalent bond. researchgate.net The strength of this interaction increases with the polarizability of the halogen, following the trend I > Br > Cl > F. nih.gov

In this compound, the two bromine atoms are potent halogen bond donors. They can form a variety of directional interactions, such as Br···N, Br···Br, and Br···π bonds, which can be used to construct robust supramolecular architectures. nih.govmdpi.com For example, a Br···N interaction between the bromine atom of one molecule and the N2 atom of another could lead to the formation of infinite chains or discrete cyclic assemblies. The study of N-alkylated halogenopyridinium salts has shown that N-ethylated ions form stronger halogen bonds than their methylated counterparts, suggesting the ethyl group in the target compound could enhance these interactions. iucr.org This high degree of directionality makes this compound a valuable building block for designing cocrystals and other complex solid-state materials. iucr.org

The table below details common halogen bond parameters observed in related crystal structures.

Halogen Bond TypeDonorAcceptorTypical Distance (Å)Typical Angle (C-X···A) (°)Reference
C–Br···Br C–BrBr–C~3.64~170 nih.gov
C–I···O C–IC=O~2.99~175 mdpi.com
C–I···Br C–IBr–C~3.65- mdpi.com
Br···Cl C–BrCl⁻~3.23-

Conclusion and Future Research Directions

Synthesis and Functionalization Advancements of Halogenated Pyrazoles

Recent years have witnessed significant progress in the synthesis of pyrazole (B372694) derivatives. researchgate.netexlibrisgroup.com Methodologies such as the Knorr pyrazole synthesis, which involves the condensation of a β-diketone with a hydrazine (B178648) derivative, remain fundamental. researchgate.net However, the focus is shifting towards more efficient and regioselective methods. organic-chemistry.org For instance, one-pot, three-component procedures are being developed for the preparation of 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org The direct halogenation of the pyrazole ring is a key strategy for producing compounds like 3,5-dibromo-1-ethyl-1H-pyrazole. nih.govresearchgate.net This is often achieved using N-halosuccinimides, which allow for mild and catalyst-free reactions. researchgate.net

Future advancements will likely focus on:

Flow Chemistry: The application of flow chemistry offers a promising approach to the synthesis of pyrazoles, providing better control over reaction parameters, improved safety, and enhanced scalability. mdpi.com

Catalytic Methods: The development of novel catalytic systems, including the use of transition metals, could lead to more efficient and selective functionalization of the pyrazole core. researchgate.netmdpi.com

C-H Functionalization: Direct C-H functionalization is a powerful tool for introducing a wide range of substituents onto the pyrazole ring, and further exploration in this area is expected. nih.gov

Unexplored Reactivity and Novel Chemical Transformations

The bromine atoms at the 3 and 5 positions of this compound are key to its reactivity, serving as versatile handles for a variety of chemical transformations. These bromo-pyrazoles are crucial reagents in transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov The reactivity of the pyrazole ring itself, being a π-excessive aromatic system, also allows for electrophilic substitution reactions. nih.gov

Future research will likely investigate:

Novel Coupling Reactions: Exploring new types of cross-coupling reactions to introduce a wider array of functional groups onto the pyrazole scaffold.

Ring Transformation Reactions: Investigating reactions that modify the pyrazole ring itself, potentially leading to the synthesis of novel heterocyclic systems.

Asymmetric Synthesis: Developing methods for the enantioselective functionalization of pyrazole derivatives, which is crucial for their application in medicinal chemistry.

Opportunities in Advanced Materials Science and System Design

The unique electronic and structural properties of pyrazole derivatives make them attractive candidates for applications in materials science. exlibrisgroup.commdpi.com Their ability to form stable complexes with metal ions has led to their use in the development of coordination polymers and metal-organic frameworks (MOFs). chim.it Furthermore, the fluorescence properties of some pyrazole derivatives suggest their potential use in organic light-emitting diodes (OLEDs) and chemical sensors. mdpi.com

Future opportunities in this area include:

Development of Novel Polymers: Incorporating this compound and other halogenated pyrazoles into polymer backbones to create materials with tailored electronic and optical properties.

Design of Advanced Sensors: Utilizing the specific binding properties of pyrazole derivatives to design highly selective and sensitive chemical sensors for environmental and biological monitoring. mdpi.com

Exploration of Photochromic and Electrochromic Materials: Investigating the potential of pyrazole-containing systems in the development of smart materials that respond to light or electrical stimuli. acs.org

Integration of Advanced Computational Studies for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, offering valuable insights into the structure, properties, and reactivity of molecules. researchgate.neteurasianjournals.com Methods like Density Functional Theory (DFT) can be used to predict the electronic structure and spectroscopic properties of pyrazole derivatives. eurasianjournals.comfrontiersin.org Molecular docking and dynamics simulations are employed to understand the interactions of pyrazole-based compounds with biological targets, aiding in the design of new drugs. tandfonline.comnih.gov

The integration of advanced computational studies will enable:

Rational Design of Novel Compounds: Using computational screening to identify promising pyrazole derivatives with desired properties before their synthesis, thereby saving time and resources. nih.govnih.gov

Prediction of Reaction Outcomes: Employing computational models to predict the regioselectivity and stereoselectivity of reactions involving pyrazole derivatives.

Understanding Structure-Property Relationships: Elucidating the fundamental relationships between the molecular structure of pyrazole derivatives and their observed properties, which is crucial for the design of new materials and bioactive molecules. nih.gov

Outlook for Interdisciplinary Research in Pyrazole Chemistry

The diverse applications of pyrazole derivatives in fields ranging from medicine to materials science highlight the importance of interdisciplinary research. exlibrisgroup.comresearchgate.net Collaborations between synthetic chemists, computational chemists, biologists, and materials scientists are essential for fully realizing the potential of this class of compounds. mdpi.com The development of new pyrazole-based drugs, for instance, requires a concerted effort from medicinal chemists who synthesize the compounds, biologists who test their activity, and computational chemists who model their interactions with biological targets. researchgate.netijrpr.com

The future of pyrazole chemistry will be characterized by:

Increased Collaboration: Fostering stronger collaborations between researchers from different disciplines to address complex scientific challenges.

Systems Chemistry Approaches: Moving beyond the study of individual molecules to understanding the behavior of complex systems involving pyrazole derivatives.

Sustainable Chemistry: Developing greener and more sustainable methods for the synthesis and application of pyrazole compounds, minimizing their environmental impact. ijrpr.com

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for 3,5-dibromo-1-ethyl-1H-pyrazole, and how can reaction conditions be controlled to maximize yield?

  • Methodology : A common approach involves bromination of 1-ethyl-1H-pyrazole using brominating agents like NBS (N-bromosuccinimide) or elemental bromine in a solvent such as DCM (dichloromethane) at 0–25°C. Reaction monitoring via TLC or NMR is critical to avoid over-bromination. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) can achieve >80% purity .
  • Key Variables : Temperature control during bromination prevents side reactions (e.g., ring-opening). Solvent polarity affects reaction kinetics and selectivity.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • NMR : 1H^1H-NMR should show a singlet for the ethyl group (CH2_2CH3_3, δ ~1.3–1.5 ppm) and absence of aromatic protons due to bromine substitution. 13C^{13}C-NMR will display peaks for the pyrazole carbons (C-3 and C-5 at δ ~95–100 ppm) .
  • IR : Absence of N-H stretches (confirmed ethyl substitution) and C-Br stretches (~500–600 cm1^{-1}) .
  • MS : Molecular ion peak at m/z 262 (for C5_5H6_6Br2_2N2_2) with isotopic patterns characteristic of bromine .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for brominated pyrazole derivatives?

  • Approach : Use single-crystal X-ray diffraction (SHELXL/SHELXS ) to resolve ambiguities in substituent positions. For example, if NMR suggests symmetric bromination but crystallography reveals asymmetry, validate via Hirshfeld surface analysis to assess intermolecular interactions influencing crystal packing .
  • Data Validation : Cross-reference with DFT (Density Functional Theory) calculations to predict bond lengths/angles and compare with experimental data .

Q. How can regioselectivity in further functionalization (e.g., Suzuki coupling) of this compound be controlled?

  • Method : Use palladium catalysts (e.g., Pd(PPh3_3)4_4) under inert atmospheres. Solvent choice (THF vs. DMF) and base (K2_2CO3_3 vs. Cs2_2CO3_3) influence reactivity at C-3 vs. C-5. Monitor reaction progress via GC-MS to optimize selectivity .
  • Challenge : Steric hindrance from the ethyl group may bias reactivity toward C-5. Computational modeling (e.g., molecular electrostatic potential maps) can predict reactive sites .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

  • Design :

  • Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative strains with controls (e.g., ampicillin) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition) with ATP-competitive probes. Use triplicate runs to ensure reproducibility .
    • Data Interpretation : Compare IC50_{50} values with structurally similar compounds (e.g., 4-bromo-3,5-dimethylpyrazole derivatives ) to establish structure-activity relationships.

Contradictions and Validation

Q. How to address discrepancies in reported melting points or spectral data for this compound?

  • Root Cause Analysis : Variations may arise from impurities (e.g., residual solvents) or polymorphic forms. Validate via DSC (Differential Scanning Calorimetry) to confirm melting points and PXRD (Powder X-ray Diffraction) to identify polymorphs .
  • Standardization : Report synthesis/purification protocols in detail (e.g., drying time, solvent ratios) to enable replication .

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